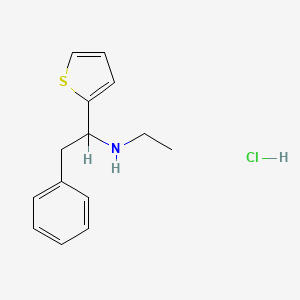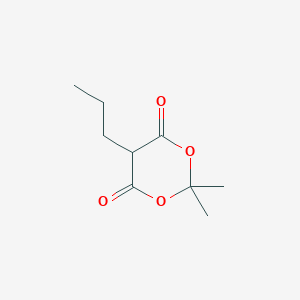
2,2-Dimethyl-5-propyl-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-5-propyl-1,3-dioxane-4,6-dione, also known as Meldrum’s acid, is an organic compound with the molecular formula C6H8O4. It is a crystalline, colorless solid that is sparingly soluble in water. This compound is widely used in organic synthesis due to its adequate acidity and steric rigidity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The original synthesis of 2,2-Dimethyl-5-propyl-1,3-dioxane-4,6-dione was achieved by a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . Alternative synthetic routes include the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid . Another method involves the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve the controlled addition of acetic anhydride to a mixture of acetone, malonic acid, and an acid catalyst to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-5-propyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can yield various derivatives of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methylene (CH2) group in the ring.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes, ketones, and various acids. Reaction conditions often involve the use of ionic liquids to accelerate the Knoevenagel condensation reaction between aldehydes and this compound .
Major Products Formed
Major products formed from these reactions include macrocyclic β-keto lactones, 4-pyridyl-substituted heterocycles, and 2-substituted indoles .
Aplicaciones Científicas De Investigación
2,2-Dimethyl-5-propyl-1,3-dioxane-4,6-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-5-propyl-1,3-dioxane-4,6-dione involves the loss of a hydrogen ion from the methylene (CH2) group in the ring, creating a double bond between it and one of the adjacent carbons. This results in a negative charge on the corresponding oxygen, which is stabilized by resonance between the two alternatives . The compound’s high acidity is due to the energy-minimizing conformation structure that places the alpha proton’s σ* CH orbital in proper geometry to align with the π*CO, causing strong destabilization of the C-H bond .
Comparación Con Compuestos Similares
2,2-Dimethyl-5-propyl-1,3-dioxane-4,6-dione is unique due to its high acidity and steric rigidity. Similar compounds include:
Propiedades
Número CAS |
74965-91-6 |
|---|---|
Fórmula molecular |
C9H14O4 |
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
2,2-dimethyl-5-propyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C9H14O4/c1-4-5-6-7(10)12-9(2,3)13-8(6)11/h6H,4-5H2,1-3H3 |
Clave InChI |
VMKQSTDMALVVHU-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C(=O)OC(OC1=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


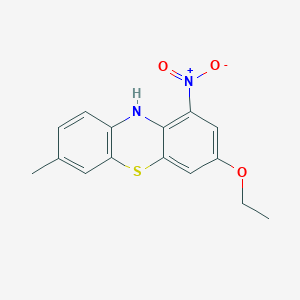
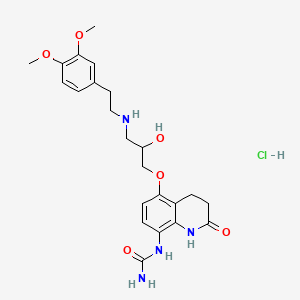
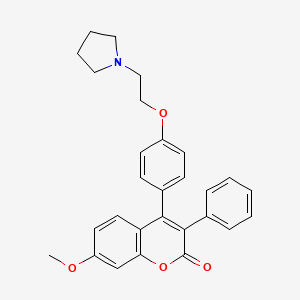
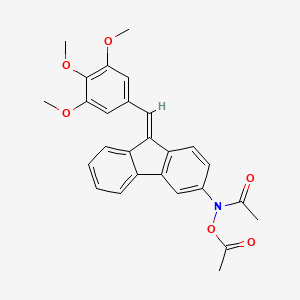
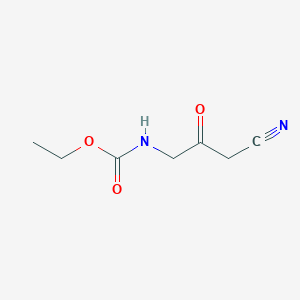
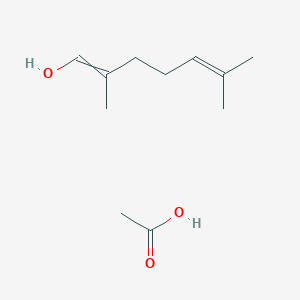
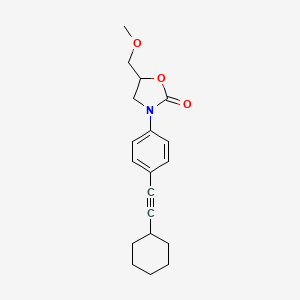
![N-(3-Hydroxypropyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14434523.png)

![N-[(Benzyloxy)carbonyl]-L-valyl-L-alanyl-L-leucinamide](/img/structure/B14434536.png)

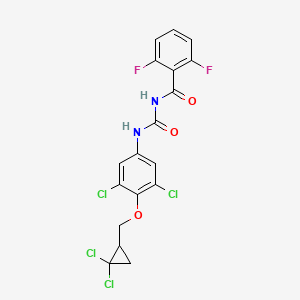
![5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-trione](/img/structure/B14434546.png)
